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Compound of Interest

Compound Name: 2,4,5-Trinitrophenol

Cat. No.: B12656829

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,5-
Trinitrophenol, a significant nitroaromatic compound. Due to the limited availability of direct
experimental spectra for this specific isomer, this document presents a combination of
predicted and extrapolated data based on established spectroscopic principles and data from
structurally related compounds. This guide is intended to serve as a valuable resource for the
identification, characterization, and analysis of 2,4,5-Trinitrophenol in research and
development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the
molecular structure of organic compounds. Below are the predicted *H and *C NMR spectral
data for 2,4,5-Trinitrophenol. These predictions are based on computational models and
provide expected chemical shifts (d) in parts per million (ppm).

Table 1: Predicted *H NMR Spectroscopic Data for 2,4,5-Trinitrophenol
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Predicted Chemical Shift

Proton Multiplicity
(3, ppm)

H-3 8.5-8.8 S

H-6 7.8-8.1 S

OH 10.0-12.0 brs

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and

concentration and may exchange with D20.

Table 2: Predicted 3C NMR Spectroscopic Data for 2,4,5-Trinitrophenol

Carbon Predicted Chemical Shift (6, ppm)
C-1 (C-OH) 150 - 155
C-2 (C-NO2) 140 - 145
C-3 (C-H) 125 - 130
C-4 (C-NO2) 145 - 150
C-5 (C-NO2) 135 - 140
C-6 (C-H) 120 - 125

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a

molecule. The expected IR absorption bands for 2,4,5-Trinitrophenol are detailed in Table 3.

These are extrapolated from the known spectral data of other nitrophenols.

Table 3: Expected Infrared (IR) Absorption Bands for 2,4,5-Trinitrophenol
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Expected Wavenumber

Functional Group Intensity
(cm™)

O-H Stretch (Phenolic) 3200 - 3600 Broad, Medium

Aromatic C-H Stretch 3000 - 3100 Medium to Weak

Asymmetric NO2 Stretch 1520 - 1560 Strong

Symmetric NO2 Stretch 1340 - 1370 Strong

Aromatic C=C Stretch 1450 - 1600 Medium

C-O Stretch (Phenolic) 1180 - 1260 Strong

C-N Stretch 800 - 900 Medium

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is used to study the electronic transitions within a molecule. The
presence of the nitro groups and the phenolic ring in 2,4,5-Trinitrophenol is expected to result
in characteristic absorption maxima.

Table 4: Expected UV-Visible (UV-Vis) Absorption Data for 2,4,5-Trinitrophenol

Solvent Expected Amax (hm) Molar Absorptivity (g)
Ethanol ~260 and ~350 Not available
Water (acidic) ~260 and ~350 Not available
Water (basic) ~270 and ~400 Not available

Note: The position and intensity of the absorption maxima can be influenced by the solvent and
the pH of the solution.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for 2,4,5-
Trinitrophenol.
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NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2,4,5-Trinitrophenol in 0.5-0.7 mL
of a suitable deuterated solvent (e.g., DMSO-des, CDCIs, or Acetone-de) in a standard 5 mm
NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
'H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: pulse angle of 90°, acquisition time of 2-4 seconds, relaxation delay of
1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: pulse angle of 45-90°, a wider spectral width than for *H NMR, and a
significantly larger number of scans to compensate for the low natural abundance of 13C.

Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the spectra to the
residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

Sample Preparation:

o Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press
it into a transparent pellet using a hydraulic press.

o Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an
Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm—2).
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract
it from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

UV-Vis Spectroscopy

Sample Preparation: Prepare a dilute solution of 2,4,5-Trinitrophenol in a suitable UV-
transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted
to yield an absorbance value between 0.1 and 1.0 at the Amax.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
Data Acquisition:

o Fill a cuvette with the pure solvent to be used as a reference.
o Fill a matched cuvette with the sample solution.

o Scan a range of wavelengths (e.g., 200-600 nm) to identify the wavelength(s) of maximum
absorbance (Amax).

Data Analysis: Determine the Amax values and, if the concentration is known accurately,
calculate the molar absorptivity (€) using the Beer-Lambert law (A = ebc).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,4,5-Trinitrophenol.
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Caption: General workflow for the spectroscopic analysis of 2,4,5-Trinitrophenol.

» To cite this document: BenchChem. [Spectroscopic Profile of 2,4,5-Trinitrophenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12656829#spectroscopic-data-nmr-ir-uv-vis-for-2-4-
5-trinitrophenol]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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